N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide

Lipophilicity Drug-likeness ADME profiling

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide (CAS 851404-40-5) is a synthetic small-molecule quinolin-2-one derivative with the molecular formula C₁₆H₂₀N₂O₂ and a molecular weight of 272.35 g/mol. The compound comprises a 1,2-dihydroquinolin-2-one core substituted at position 7 with a methyl group and at position 3 with an ethyl-butyramide side chain.

Molecular Formula C16H20N2O2
Molecular Weight 272.348
CAS No. 851404-40-5
Cat. No. B2820766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide
CAS851404-40-5
Molecular FormulaC16H20N2O2
Molecular Weight272.348
Structural Identifiers
SMILESCCCC(=O)NCCC1=CC2=C(C=C(C=C2)C)NC1=O
InChIInChI=1S/C16H20N2O2/c1-3-4-15(19)17-8-7-13-10-12-6-5-11(2)9-14(12)18-16(13)20/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,19)(H,18,20)
InChIKeySFIVCMWKDNREPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide (CAS 851404-40-5): Procurement-Relevant Chemical Profile


N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide (CAS 851404-40-5) is a synthetic small-molecule quinolin-2-one derivative with the molecular formula C₁₆H₂₀N₂O₂ and a molecular weight of 272.35 g/mol . The compound comprises a 1,2-dihydroquinolin-2-one core substituted at position 7 with a methyl group and at position 3 with an ethyl-butyramide side chain. This compound belongs to the 2-oxo-1,2-dihydroquinoline class, a scaffold extensively investigated for diverse pharmacological activities, including kinase inhibition, DHODH inhibition, and anticancer effects [1]. It is primarily available through screening compound suppliers at purities of 95%+ for early-stage research use .

Why N-(2-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide Cannot Be Interchanged with Generic Quinolinone Analogs


Although the 2-oxo-1,2-dihydroquinoline scaffold is shared across numerous commercially available analogs, substitution at the 3-position side chain critically modulates both physicochemical properties and biological target engagement [1]. The n-butyramide terminus of the target compound confers distinct lipophilicity, hydrogen-bonding capacity, and steric profile compared to its isobutyramide, cyclopropanecarboxamide, or 3-methylbutanamide counterparts . In-class evidence from N-substituted 1,2-dihydroquinoline anticancer agents demonstrates that even modest structural modifications—such as branching at the amide α-carbon—alter redox stability and antiproliferative potency by orders of magnitude [1]. Consequently, substituting the target compound with a closely related analog without confirmatory comparative data risks invalidating structure-activity relationship (SAR) conclusions and compromising experimental reproducibility.

Quantitative Differentiation Evidence for N-(2-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide Against Closest Analogs


Linear n-Butyramide Side Chain Confers Distinct Lipophilicity vs. Branched-Chain Analogs

The target compound bears a linear n-butyramide substituent (CH₃CH₂CH₂C(=O)NH–), whereas its closest commercial analogs carry branched or cyclic amide groups: isobutyramide (isopropyl), cyclopropanecarboxamide, and 3-methylbutanamide (isobutyl). Based on SMILES-based computation using the XLogP3 algorithm, the target compound (Smiles: CCCC(=O)NCCC1=CC2=CC=C(C)C=C2NC1=O) has a predicted logP of approximately 2.8 . The isobutyramide analog, with an additional methyl branch at the amide α-carbon, is predicted to exhibit a comparable or slightly elevated logP (~3.0) due to increased molecular surface area, while the cyclopropanecarboxamide analog is predicted to have a lower logP (~2.3) owing to the reduced carbon count and constrained cyclopropyl ring . These differences in lipophilicity can influence membrane permeability, protein binding, and solubility profiles in biological assays [1].

Lipophilicity Drug-likeness ADME profiling

Molecular Weight Differentiation: Target Compound is 272.35 Da vs. 7,8-Dimethyl Analog at 286.38 Da

The target compound (C₁₆H₂₀N₂O₂, MW = 272.35 Da) differs from the 7,8-dimethyl-substituted analog N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]butanamide (CAS 851407-42-6; C₁₇H₂₂N₂O₂, MW = 286.38 Da) by a single methyl group on the quinolinone ring . This represents a mass difference of 14.03 Da (ΔMW = +5.1%), which can be readily distinguished by LC-MS or HRMS analysis . The 7-methyl substitution pattern on the target compound limits the site for oxidative metabolism compared to the 7,8-dimethyl analog, where the additional C8 methyl group introduces a potential site for CYP450-mediated hydroxylation [1].

Molecular weight Lead-likeness Fragment-based screening

Amide Side-Chain Length and Linearity Differentiate Target from 2-Ethylbutanamide and 3-Methylbutanamide Analogs

The target compound possesses a linear four-carbon butyramide chain (n-butanoyl), whereas the commercially cataloged 2-ethylbutanamide analog (2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide) and 3-methylbutanamide analog introduce branching at the amide α- or β-position . Branching at the α-carbon (2-ethylbutanamide) creates a chiral center absent in the linear target compound, potentially leading to differential enantioselective target engagement if resolved enantiomers are employed [1]. The 3-methylbutanamide analog (isovaleramide-type) extends the carbon chain to five atoms with a terminal isopropyl group, increasing steric bulk distal to the amide bond and potentially altering the conformational preferences of the side chain in the target binding pocket [2].

Structure-activity relationship Amide substitution Steric effects

Validated Application Scenarios for N-(2-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide Based on Structural Differentiation Evidence


SAR Probe in Quinolinone-Based DHODH or Kinase Inhibitor Hit-Expansion Libraries

The linear n-butyramide side chain of the target compound provides a defined, non-branched hydrophobic vector suitable for probing the depth and steric tolerance of hydrophobic subpockets in enzyme active sites such as DHODH or EGFR-TK. In SAR expansion campaigns, the target compound can serve as a matched molecular pair with its isobutyramide and cyclopropanecarboxamide analogs to systematically assess the impact of amide side-chain branching, lipophilicity, and conformational flexibility on target potency [1]. The predicted XLogP3 difference of 0.2–0.5 logP units relative to branched-chain analogs enables deconvolution of lipophilicity-driven potency effects from specific binding interactions .

Metabolic Stability Comparison in Quinolinone Scaffold Optimization

The 7-methyl substitution pattern on the quinolinone core of the target compound eliminates the C8 methyl group present in the 7,8-dimethyl analog (CAS 851407-42-6), thereby removing a potential site for CYP450-mediated benzylic hydroxylation. The target compound can be employed as a control in head-to-head microsomal stability assays against the 7,8-dimethyl analog to quantify the contribution of the C8 methyl group to oxidative metabolism [1]. Differential metabolic stability data generated from such experiments directly inform lead optimization decisions regarding the quinolinone substitution pattern [2].

Redox Stability Profiling in 1,2-Dihydroquinoline Anticancer Agent Development

Published research on N-substituted 1,2-dihydroquinolines demonstrates that the electronic nature of the amide substituent influences the redox stability of the dihydroquinoline ring system, which in turn governs antiproliferative activity through oxidative stress mechanisms in cancer cells [1]. The target compound, with its electron-donating n-butyl group, can be evaluated alongside the cyclopropanecarboxamide analog (which introduces ring strain and altered electron density) to establish a structure-redox stability relationship. This application leverages class-level evidence that redox modulation is a key determinant of anticancer potency in this scaffold family [1].

Quote Request

Request a Quote for N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.